4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
Scientific Research Applications
Polyamide Synthesis
Aromatic polyamides containing s-triazine rings, synthesized using low-temperature interfacial polycondensation, involve reactions with diacylchlorides and various aromatic diamines. These polyamides display good solubility in polar solvents and high thermal stability under nitrogen atmospheres, making them useful in high-temperature applications (Sagar, Salunkhe, Wadgaonkar, Sarawade, & Mahajan, 1997).
Photodynamic Therapy
Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit properties suitable for photodynamic therapy, particularly for cancer treatment. These derivatives have high singlet oxygen quantum yields and appropriate photodegradation, crucial for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Polymorph-Selective Crystal Nucleation
Compounds such as bis[4-(hydroxyamino)phenylsulfonyl]piperazine act as mimics of R2/2(8) hydrogen-bond dimer motifs, influencing crystallization in sulfathiazole and sulfapyridine. These mimics can selectively inhibit or promote the formation of certain crystal polymorphs, demonstrating potential in polymorph-selective crystal nucleation applications (Lawrence, McAuliffe, & Moynihan, 2010).
Antimicrobial Properties
N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives exhibit antimicrobial activity against various bacterial and fungal species. These derivatives, synthesized through a multi-step process, demonstrate efficacy in combating gram-positive and gram-negative bacteria, as well as certain fungi (Chawla, 2016).
Inhibitors of Monoamine Oxidases
Bis-iminothiazolidinone compounds, synthesized for addressing Parkinson's disease, exhibit inhibitory efficacy against monoamine oxidase enzymes. These compounds have potential therapeutic applications in treating neurodegenerative disorders (Abbas et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-17-5-6-20(15-18(17)2)22-16-33-24(25-22)26-23(28)19-7-9-21(10-8-19)34(29,30)27(11-13-31-3)12-14-32-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEWFZXWLVPYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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